2-(1H-Pyrazol-1-yl)piperidine
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Overview
Description
2-(1H-Pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-1-yl)piperidine typically involves the reaction of piperidine with pyrazole derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine . Another approach involves the use of transition metal catalysts, such as palladium or rhodium, to facilitate the coupling of pyrazole with piperidine under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazol-1-yl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to engage in specific interactions with its targets, influencing pathways involved in inflammation, cell proliferation, and other physiological processes .
Comparison with Similar Compounds
- 2-(1H-Pyrazol-1-yl)pyridine
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- Bis(pyrazolyl)methanes
Comparison: Compared to similar compounds, 2-(1H-Pyrazol-1-yl)piperidine is unique due to its combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties . For example, while 2-(1H-Pyrazol-1-yl)pyridine shares the pyrazole ring, the presence of the piperidine ring in this compound offers additional sites for chemical modification and potential interactions with biological targets .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-pyrazol-1-ylpiperidine |
InChI |
InChI=1S/C8H13N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h3,6-9H,1-2,4-5H2 |
InChI Key |
CXHGNQHRGFEZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)N2C=CC=N2 |
Origin of Product |
United States |
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